Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-
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Overview
Description
Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzeneacetamide core with multiple functional groups, including a fluorine atom, a piperidinyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- typically involves multi-step organic reactions. The process may start with the preparation of the benzeneacetamide core, followed by the introduction of the fluorine atom, piperidinyl group, and trifluoromethyl group through various substitution and addition reactions. Common reagents used in these reactions include fluorinating agents, piperidine derivatives, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- depends on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- include other benzeneacetamide derivatives with different substituents, such as:
- Benzeneacetamide, 3-chloro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-
- Benzeneacetamide, 3-bromo-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-
Uniqueness
The uniqueness of Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- lies in its specific combination of functional groups, which may confer distinct chemical properties, biological activities, or industrial applications compared to other similar compounds.
Properties
Molecular Formula |
C23H28F4N4O3S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[3-fluoro-4-(methanesulfonamido)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]propanamide |
InChI |
InChI=1S/C23H28F4N4O3S/c1-14-8-10-31(11-9-14)21-17(5-7-20(29-21)23(25,26)27)13-28-22(32)15(2)16-4-6-19(18(24)12-16)30-35(3,33)34/h4-7,12,14-15,30H,8-11,13H2,1-3H3,(H,28,32) |
InChI Key |
ZBCNEJFPFPEMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)CNC(=O)C(C)C3=CC(=C(C=C3)NS(=O)(=O)C)F |
Origin of Product |
United States |
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